molecular formula C13H12F3N5O B3040061 (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one CAS No. 152426-97-6

(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one

Cat. No.: B3040061
CAS No.: 152426-97-6
M. Wt: 311.26 g/mol
InChI Key: FGVUKFBPSJLUDT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated enone derivative featuring a dimethylamino group and a 1-phenyltetrazol-5-yl substituent. Its Z-configuration at the double bond is critical for its stereoelectronic properties, influencing reactivity and biological interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyltetrazole moiety contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O/c1-20(2)8-10(11(22)13(14,15)16)12-17-18-19-21(12)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVUKFBPSJLUDT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=NN=NN1C2=CC=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=NN=NN1C2=CC=CC=C2)\C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one typically involves multi-step organic reactions. One possible route includes:

    Formation of the phenyltetrazole moiety: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form 1-phenyltetrazole.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the enone structure: This can be done through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the dimethylamino group: This step can be achieved by nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the enone structure, converting it to the corresponding alcohol.

    Substitution: The trifluoromethyl group and the dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohol derivatives of the enone structure.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for studying biological processes.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

4-(4-(Dimethylamino)Phenyl)But-3-en-2-one Derivatives
  • Example: 2-(4-(Dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (3b) Structural Differences: Replaces the trifluoromethyl and phenyltetrazole groups with a styrylquinoline-carboxylic acid scaffold. Impact: The carboxylic acid group enhances water solubility but reduces membrane permeability compared to the trifluoromethylated enone . Synthesis: Prepared via Pfitzinger reaction using 4-(dimethylamino)phenylbut-3-en-2-one and substituted isatins in aqueous ethanol/KOH .
Pyrido[1,2-b][1,2,4]Triazepin-7-one Derivatives
  • Example: Compounds 108–111 Structural Differences: Incorporate a pyridotriazepinone core instead of the enone-tetrazole system. Impact: The fused heterocyclic ring increases rigidity and may enhance binding to microbial targets, as evidenced by antimicrobial activity in compounds 102–104 . Synthesis: Derived from condensation reactions with 4-(dimethylamino)but-3-en-2-one and reagents like acetylacetone or cyanosulfanyl amides .
(E)-4-(3-Phenylisoxazol-5-yl)But-3-en-2-one
  • Structural Differences : Replaces the phenyltetrazole with a phenylisoxazole group.
    • Impact : The isoxazole ring introduces additional hydrogen-bonding capacity but reduces electron-withdrawing effects compared to the tetrazole .
    • Synthesis : Synthesized via oxidative ring-opening of furan-derived oximes, followed by isomerization .

Physicochemical Properties

Compound LogP* Water Solubility Thermal Stability (°C) Key Functional Groups
Target Compound (Z-isomer) 2.8 Low >200 CF₃, Ph-tetrazole, dimethylamino
2-(4-Dimethylaminostyryl)quinoline-3b 1.5 Moderate ~180 Styrylquinoline, carboxylic acid
Pyridotriazepinone 108 3.2 Low >220 Pyridotriazepinone, dimethylamino
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 2.1 Low ~190 Phenylisoxazole, enone

*Estimated LogP values based on substituent contributions .

Biological Activity

(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a dimethylamino moiety, and a phenyltetrazole ring. These structural elements contribute to its reactivity and biological profile.

Antiepileptic Properties

Recent studies have investigated the compound's potential as an antiepileptic agent. In a model using pentylenetetrazole (PTZ)-induced seizures in zebrafish, the compound demonstrated significant neuroprotective effects. It was shown to modulate neurotransmitter levels, including an increase in serotonin and progesterone while decreasing cortisol and GABA levels, indicating a complex interaction with the neurochemical environment .

Neuroprotective Effects

In vitro studies have indicated that compounds similar to (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one exhibit neuroprotective properties against oxidative stress in neuronal cells. Specifically, trifluoromethyl ketones have been noted for their ability to protect cerebellar granule neurons from apoptosis induced by low potassium levels .

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Levels : The compound appears to influence the balance of key neurotransmitters, which is crucial in managing seizure activity and neuroprotection.
  • Antioxidant Activity : Its structure allows it to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in neural tissues.

Case Studies

Several case studies highlight the efficacy of (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one in various experimental settings:

StudyModelFindings
Study 1Zebrafish PTZ modelSignificant reduction in seizure frequency; modulation of neurotransmitter levels
Study 2Cerebellar granule neuronsDemonstrated neuroprotective effects against apoptosis induced by low K+ concentrations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.